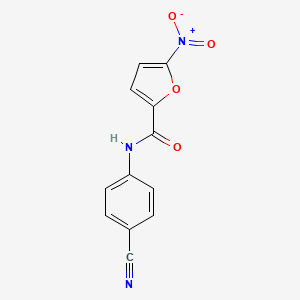
N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide is an organic compound that features a furan ring substituted with a nitro group and a carboxamide group, along with a 4-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4-cyanophenylamine with 5-nitrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: N-(4-cyanophenyl)-5-aminofuran-2-carboxamide
Substitution: N-(4-cyanophenyl)-5-substituted furan-2-carboxamides
Oxidation: Furan-2,5-dicarboxylic acid derivatives
Scientific Research Applications
N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic electronics and photovoltaic devices.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)glycine
- N-(4-cyanophenyl)thiourea
- N-(4-cyanophenyl)hydrazinecarboxylate
Uniqueness
N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both the nitro group and the furan ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds that may lack one or more of these functional groups .
Properties
CAS No. |
779326-99-7 |
|---|---|
Molecular Formula |
C12H7N3O4 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C12H7N3O4/c13-7-8-1-3-9(4-2-8)14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,(H,14,16) |
InChI Key |
CCVCUKSCYBOHGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



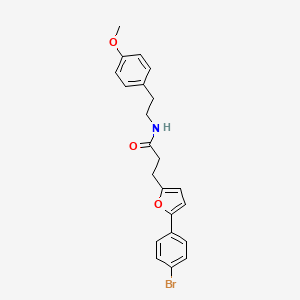

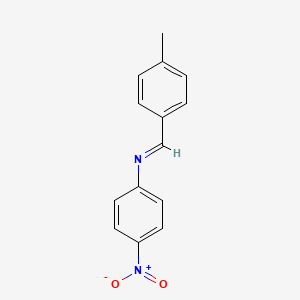
![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)


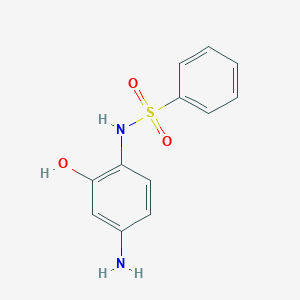
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)


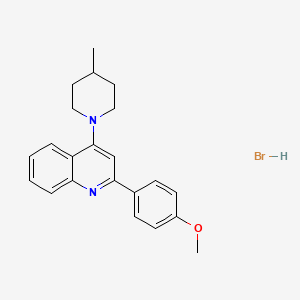
![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)
